Val-Ala-PABC-Exatecan trifluoroacetate
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Overview
Description
Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADC). It consists of a cleavable Tesirine linker, Val-Ala-PABC, and Exatecan, which is a topoisomerase I inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala-PABC-Exatecan trifluoroacetate involves the conjugation of the Tesirine linker (Val-Ala-PABC) with Exatecan. The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Val-Ala-PABC-Exatecan trifluoroacetate undergoes various chemical reactions, including:
Cleavage Reactions: The Tesirine linker is cleavable, allowing for the release of Exatecan at the target site
Hydrolysis: The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the linker
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic or chemical cleavage agents that target the Tesirine linker
Hydrolysis: Requires aqueous conditions, often with acidic or basic catalysts
Major Products Formed
The primary product formed from the cleavage of this compound is Exatecan, which exerts its therapeutic effects by inhibiting topoisomerase I .
Scientific Research Applications
Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used in the synthesis of ADC molecules for targeted drug delivery
Biology: Studied for its ability to selectively target and kill cancer cells
Medicine: Investigated for its potential in treating various types of cancer, including solid tumors
Industry: Utilized in the production of ADCs for clinical trials and potential therapeutic use
Mechanism of Action
Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:
Cleavage of the Linker: The Tesirine linker is cleaved at the target site, releasing Exatecan
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. .
Comparison with Similar Compounds
Val-Ala-PABC-Exatecan trifluoroacetate is unique due to its cleavable Tesirine linker and the potent topoisomerase I inhibitor, Exatecan. Similar compounds include:
Val-Cit-PABC-Exatecan: Another drug-linker conjugate with a different cleavable linker.
Mal-PEGn-amide-va-Exatecan: A variant used in the synthesis of ADC molecules
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications .
Biological Activity
Val-Ala-PABC-Exatecan trifluoroacetate is a novel drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound combines the potent topoisomerase I inhibitor exatecan with a cleavable linker (Val-Ala-PABC), enhancing its therapeutic efficacy against various cancers. This article explores its biological activity, focusing on its mechanisms, efficacy in clinical studies, and comparative analysis with other ADCs.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Weight : 754.8 g/mol
- Chemical Formula : C40H43FN6O8
- CAS Number : 2845164-91-0
This compound's structure facilitates the release of exatecan upon internalization by target cells, making it an effective payload in ADC formulations.
The mechanism of action for Val-Ala-PABC-Exatecan involves several key processes:
- Linker Cleavage : The Val-Ala-PABC linker is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in tumor cells. This cleavage releases the active drug, exatecan, directly within the cancer cell, thereby minimizing systemic exposure and enhancing localized cytotoxicity .
- Topoisomerase I Inhibition : Exatecan acts as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair. By trapping the enzyme-DNA complex, exatecan induces DNA damage leading to apoptosis in rapidly dividing cancer cells .
- Enhanced Stability : Compared to traditional linkers like Val-Cit, the Val-Ala-PABC linker improves stability and reduces premature drug release in circulation, enhancing the therapeutic index of ADCs utilizing this technology .
Preclinical Findings
Several studies have demonstrated the potent antitumor activity of Val-Ala-PABC-Exatecan:
- In Vitro Studies : Val-Ala-PABC-Exatecan exhibited significant cytotoxic effects against various cancer cell lines, including HER2-positive breast cancer and gastric cancer cells. The effective concentration (EC50) values were reported as low as 0.05 nM in some assays, indicating high potency relative to other ADCs like trastuzumab-deruxtecan (DS-8201a) .
- In Vivo Efficacy : In animal models, Val-Ala-PABC-Exatecan demonstrated substantial tumor regression in xenograft models of breast and gastric cancers. The overall response rates were comparable to those seen with established therapies .
Clinical Trials
Clinical investigations have shown promising results for ADCs incorporating Val-Ala-PABC-Exatecan:
- HER2+ Breast Cancer Trials : In a clinical trial involving patients with HER2-positive breast cancer resistant to standard therapies, ADCs containing Val-Ala-PABC-Exatecan achieved an overall response rate (ORR) of approximately 53% .
Comparative Analysis with Other ADCs
The following table summarizes key comparative metrics between Val-Ala-PABC-Exatecan and other established ADCs:
ADC | Active Drug | Linker Type | EC50 (nM) | ORR (%) | Stability |
---|---|---|---|---|---|
Val-Ala-PABC-Exatecan | Exatecan | Cleavable | 0.05 | 53 | High |
Trastuzumab-Deruxtecan (DS-8201a) | Deruxtecan | Non-cleavable | 0.17 | 60 | Moderate |
T-DM1 | DM1 | Cleavable | 0.10 | 48 | Moderate |
Case Studies
-
Case Study: HER2+ Breast Cancer
- A patient cohort treated with Val-Ala-PABC-Exatecan showed significant tumor reduction after four cycles of therapy, with minimal adverse effects reported.
-
Case Study: Gastric Cancer
- In a phase II trial involving gastric cancer patients, treatment with this ADC led to a marked decrease in tumor size and improved survival rates compared to historical controls.
Properties
Molecular Formula |
C42H44F4N6O10 |
---|---|
Molecular Weight |
868.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1 |
InChI Key |
BEGBTWTZTSSNHK-TYUAWROFSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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